molecular formula C8H12N2 B7877775 N1,2-dimethylbenzene-1,3-diamine

N1,2-dimethylbenzene-1,3-diamine

Cat. No.: B7877775
M. Wt: 136.19 g/mol
InChI Key: IBCHQTPSKZPOQD-UHFFFAOYSA-N
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Description

N1,2-Dimethylbenzene-1,3-diamine is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two methyl groups and two amino groups are attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,2-Dimethylbenzene-1,3-diamine can be synthesized through several methods. One common approach involves the nitration of benzene to form nitrobenzene, followed by reduction to form the corresponding amine. The methylation of the amine groups can be achieved using methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of nitrobenzene derivatives. This process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form various amines, depending on the reaction conditions.

    Substitution: It can participate in electrophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Various amines.

    Substitution: Halogenated or sulfonated benzene derivatives.

Scientific Research Applications

N1,2-Dimethylbenzene-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,2-dimethylbenzene-1,3-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, participating in reactions that modify the structure and function of these targets. The pathways involved often include the formation of covalent bonds with electrophilic centers on the target molecules.

Comparison with Similar Compounds

    N1,3-Dimethylbenzene-1,2-diamine: Similar structure but with different positions of the methyl and amino groups.

    N1,4-Dimethylbenzene-1,2-diamine: Another isomer with different substitution patterns.

    N1,2-Dimethylbenzene-1,4-diamine: Differently substituted isomer.

Uniqueness: N1,2-Dimethylbenzene-1,3-diamine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective.

Properties

IUPAC Name

3-N,2-dimethylbenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCHQTPSKZPOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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